

Spectroscopic Profile of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-difluorobenzoic acid**

Cat. No.: **B1279823**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3,5-difluorobenzoic acid** (CAS No. 651027-00-8).^{[1][2]} The information presented herein is essential for the characterization and utilization of this compound in pharmaceutical research and development, materials science, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Bromo-3,5-difluorobenzoic acid**. While specific experimental data for this compound is not extensively published, the following information is based on typical values for similar halogenated benzoic acid derivatives and data from chemical suppliers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.9	Singlet	2H	Aromatic C-H
~13.0	Broad Singlet	1H	Carboxylic Acid O-H

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (Carboxylic Acid)
~160-163 (d, JC-F)	C-F
~115-120 (d, JC-F)	C-H
~110-115	C-Br
~130-135	C-COOH

Note: Due to the fluorine atoms, carbon signals will exhibit splitting (doublets), and the coupling constants (JC-F) are a key characteristic.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1680-1710	Strong	C=O stretch (Carboxylic Acid)
~1550-1600	Medium	C=C stretch (Aromatic)
~1200-1300	Strong	C-O stretch
~1000-1100	Strong	C-F stretch
~600-700	Medium	C-Br stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
236/238	High	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
219/221	Medium	[M-OH] ⁺
191/193	Medium	[M-COOH] ⁺
112	Medium	[C ₆ H ₂ F ₂] ⁺
75	Low	[C ₆ H ₃] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

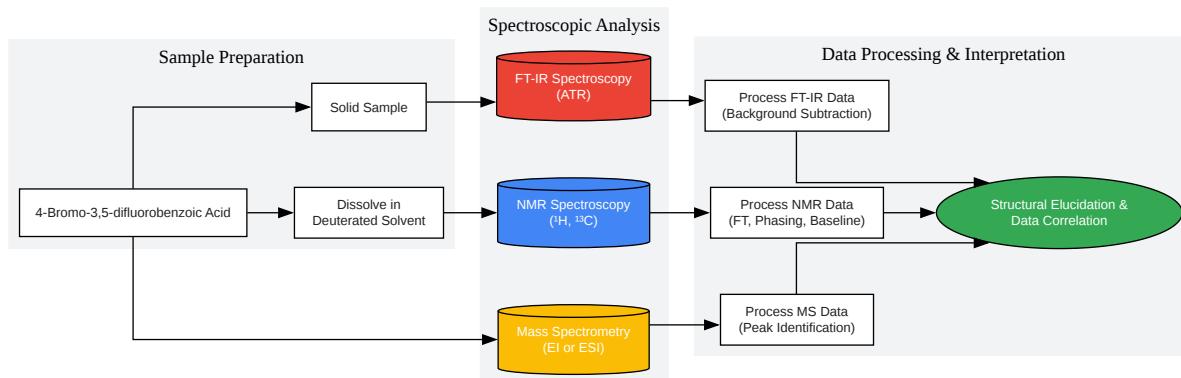
Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-3,5-difluorobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration may be adjusted to achieve an optimal signal-to-noise ratio.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Bromo-3,5-difluorobenzoic acid** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Bromo-3,5-difluorobenzoic acid** in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-3,5-difluorobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3,5-difluorobenzoic acid | 651027-00-8 [sigmaaldrich.com]
- 2. 4-BroMo-3,5-difluorobenzoic acid | 651027-00-8 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279823#spectroscopic-data-of-4-bromo-3-5-difluorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com